molecular formula C7H14Cl2N4 B6244733 [3-(1H-1,2,3-triazol-1-yl)cyclobutyl]methanamine dihydrochloride, Mixture of diastereomers CAS No. 2408965-94-4

[3-(1H-1,2,3-triazol-1-yl)cyclobutyl]methanamine dihydrochloride, Mixture of diastereomers

Cat. No.: B6244733
CAS No.: 2408965-94-4
M. Wt: 225.1
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Description

[3-(1H-1,2,3-triazol-1-yl)cyclobutyl]methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a triazole ring fused to a cyclobutyl group, and an amine group attached to the cyclobutyl ring. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of cyclobutylmethanamine with 1,2,3-triazole derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where cyclobutylmethanamine reacts with a triazole derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form corresponding amine oxides.

  • Reduction: The triazole ring can be reduced under specific conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides, and reaction conditions like elevated temperatures and specific solvents are often employed.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Reduced triazole derivatives

  • Substitution: Substituted cyclobutylmethanamines or triazoles

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Triazole derivatives: Other compounds containing triazole rings.

  • Cyclobutylamines: Compounds with cyclobutyl groups attached to amine functionalities.

Properties

CAS No.

2408965-94-4

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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